7-Amino-4,6-dimethyl-2H-chromen-2-one
Description
Historical Context and Significance of the Coumarin (B35378) Scaffold in Chemical Research
The story of coumarin (2H-1-benzopyran-2-one) begins in 1820, when it was first isolated from the tonka bean (Dipteryx odorata). acs.org This discovery unveiled a simple yet elegant benzopyrone structure that would become a "privileged scaffold" in chemical and pharmaceutical research. acs.orgCurrent time information in Brisbane, AU.nih.gov Initially recognized for its pleasant fragrance, which led to its use in perfumes and cosmetics, the significance of the coumarin core rapidly expanded as scientists uncovered its widespread presence in the plant kingdom and its diverse biological activities. acs.orgnih.gov
The coumarin framework is a versatile template for chemical modification, allowing for the synthesis of a vast library of derivatives. Current time information in Brisbane, AU.nih.gov This structural flexibility is key to its broad range of pharmacological properties, which include anticoagulant, anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. acs.orgCurrent time information in Brisbane, AU.researchgate.net The ability of the coumarin nucleus to interact with various enzymes and receptors has cemented its importance in medicinal chemistry, leading to the development of numerous therapeutic agents. acs.orgnih.gov Its large-conjugated system and electron-rich nature are crucial for its interactions with other molecules, making it a subject of continuous exploration in drug discovery and materials science. nih.gov
Overview of 7-Aminocoumarins as a Class of Fluorophores in Academic Inquiry
While the biological activities of coumarins are extensive, another of their most important and widely explored characteristics is their luminescence. acs.org The introduction of an electron-donating group, particularly an amino group, at the 7-position of the coumarin ring, gives rise to a class of compounds known as 7-aminocoumarins. These derivatives are highly desirable for their potent fluorescent properties. nih.gov
Compared to their 7-hydroxy counterparts, 7-aminocoumarins often exhibit superior photophysical characteristics, including red-shifted absorption and emission spectra, a wider effective pH range, and enhanced photostability. nih.gov These properties make them exceptional candidates for use as fluorescent probes and labels in biological and analytical applications. nih.govchemmethod.com The amino group at the 7-position plays a critical role in an intramolecular charge transfer (ICT) process upon photoexcitation, which is fundamental to their strong fluorescence. researchgate.net Consequently, 7-aminocoumarins are frequently employed as core scaffolds in the design of fluorescent tools for imaging complex biological events, monitoring enzyme activity, and in high-throughput screening. nih.govchemmethod.com For instance, 7-amino-4-methylcoumarin (B1665955) (AMC) is a widely used fluorescent probe for studying protease activity; when conjugated to a peptide, its fluorescence is quenched, and upon enzymatic cleavage, the release of free AMC results in a quantifiable fluorescent signal.
Specific Focus on 7-Amino-4,6-dimethyl-2H-chromen-2-one in Contemporary Research
The specific compound, this compound, is a distinct derivative within the 7-aminocoumarin (B16596) family. Its structure is characterized by the foundational coumarin core, an amino group at the 7-position responsible for its fluorescence, and two methyl groups at the 4 and 6-positions. While extensive research exists on the broader class of 7-aminocoumarins, detailed studies focusing exclusively on the 7-Amino-4,6-dimethyl isomer are not widely represented in publicly available literature.
However, based on established principles of coumarin chemistry, the structural features of this molecule suggest specific properties. The methyl group at the 4-position is a common feature in many fluorescent coumarins. The additional methyl group at the 6-position would be expected to subtly influence the electronic and photophysical properties of the molecule, potentially affecting its solubility, quantum yield, and spectral characteristics compared to its well-studied counterpart, 7-amino-4-methylcoumarin.
The synthesis of such a compound would likely follow established methodologies for coumarin synthesis. A common route is the Pechmann condensation, followed by nitration and subsequent reduction of the nitro group to the desired 7-amino functionality. For example, the synthesis of various amino-4,7-dimethyl-coumarins has been achieved by nitrating 4,7-dimethyl-coumarin and then reducing the resulting nitro isomers. chemmethod.comiscientific.org A similar pathway, starting with the appropriate substituted phenol (B47542) to create the 4,6-dimethyl coumarin core, would be a logical approach for synthesizing this compound.
Given the strong fluorescent nature of the 7-aminocoumarin scaffold, it is anticipated that this compound would also be a fluorescent compound, making it a potential candidate for applications in chemical sensing and biological imaging. Further dedicated research would be necessary to fully characterize its specific photophysical properties and explore its utility in contemporary scientific inquiry.
Structure
3D Structure
Properties
IUPAC Name |
7-amino-4,6-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-4-11(13)14-10-5-9(12)7(2)3-8(6)10/h3-5H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKSCVNCHUNTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)OC(=O)C=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 7 Amino 4,6 Dimethyl 2h Chromen 2 One
Established Synthetic Pathways for the 7-Aminocoumarin (B16596) Core
The fundamental 7-aminocoumarin structure, the core of the target molecule, can be assembled through several reliable synthetic routes. Key among these are methods that introduce the crucial amino group at the C7 position, either by converting a precursor group or by constructing the heterocyclic system with the amino functionality already in place.
Reductive Amination Strategies for Nitrocoumarin Precursors
A common and straightforward method for the synthesis of 7-aminocoumarins is the reduction of a corresponding 7-nitrocoumarin (B20820) precursor. This approach leverages the relative ease of introducing a nitro group onto the coumarin (B35378) backbone, which can then be chemically reduced to the desired amine.
The synthesis begins with the nitration of a suitable coumarin derivative. For instance, the nitration of 4,7-dimethylcoumarin (B83668) using a mixture of nitric acid and sulfuric acid can yield nitro isomers. chemmethod.com The reaction temperature is a critical parameter for controlling the regioselectivity of the nitration. chemmethod.com Once the 7-nitro-4,6-dimethyl-2H-chromen-2-one precursor is obtained, it can be converted to the final product through reduction.
Several reducing agents are effective for this transformation. A widely used method involves stannous chloride (SnCl₂) in the presence of hydrochloric acid and ethanol. Another effective system is the use of iron powder in an acidic medium, such as acetic acid. chemmethod.com This reaction proceeds by refluxing the nitrocoumarin with iron and acid until the reduction is complete. chemmethod.com The general scheme for this process is outlined below.
General Reaction Scheme for Reductive Amination: Step 1: Nitration 4,6-dimethyl-2H-chromen-2-one → 7-Nitro-4,6-dimethyl-2H-chromen-2-one (Reagents: HNO₃/H₂SO₄)
Step 2: Reduction 7-Nitro-4,6-dimethyl-2H-chromen-2-one → 7-Amino-4,6-dimethyl-2H-chromen-2-one (Reagents: e.g., Fe/CH₃COOH or SnCl₂/HCl)
Amide Smiles Rearrangement Approaches from Hydroxycoumarin Precursors
An alternative and powerful strategy for synthesizing N-substituted 7-aminocoumarins involves the Amide Smiles rearrangement. acs.orgnih.govnih.gov This transition-metal-free method starts from readily available 7-hydroxycoumarins and offers a versatile route to a variety of N-alkyl and N-aryl aminocoumarin derivatives in moderate to high yields. acs.orgnih.govfigshare.com The process is operationally simple and utilizes inexpensive reagents. acs.orgnih.gov
The synthesis unfolds in a tandem sequence. First, the 7-hydroxycoumarin is alkylated with an appropriate α-bromoacetamide. This is followed by a base-mediated intramolecular O → N acyl transfer, known as the Smiles rearrangement, and subsequent hydrolysis of the resulting amide to yield the final N-substituted 7-aminocoumarin. acs.orgnih.gov The entire sequence can often be performed in a one-pot process. acs.orgnih.govfigshare.com
The viability of this rearrangement has been demonstrated with a range of substrates. nih.gov For example, 7-hydroxy-4-methylcoumarin can be successfully converted into various N-substituted aminocoumarins. nih.gov The reaction conditions are generally mild, and structural variations on both the coumarin skeleton and the amine substituent are well-tolerated. nih.gov
| Starting 7-Hydroxycoumarin | Amine Precursor (for α-bromoacetamide) | Resulting N-Substituted 7-Aminocoumarin Product | Yield (%) |
|---|---|---|---|
| 7-hydroxy-4-methylcoumarin | Aniline | 7-(Phenylamino)-4-methyl-2H-chromen-2-one | 85 |
| 7-hydroxy-4-methylcoumarin | m-Toluidine | 4-Methyl-7-(m-tolylamino)-2H-chromen-2-one | 82 |
| 7-hydroxy-4-methylcoumarin | 4-Methoxyaniline | 7-((4-Methoxyphenyl)amino)-4-methyl-2H-chromen-2-one | 78 |
| 7-hydroxy-4-methylcoumarin | Benzylamine | 7-(Benzylamino)-4-methyl-2H-chromen-2-one | 65 |
| 7-hydroxy-4-propylcoumarin | Aniline | 7-(Phenylamino)-4-propyl-2H-chromen-2-one | 75 |
Functionalization and Derivatization Strategies for this compound Derivatives
The amino group at the C7 position of the coumarin ring is a synthetic handle that allows for extensive functionalization. This reactivity enables the introduction of diverse substituents and the construction of complex molecular architectures, thereby tuning the molecule's chemical and physical properties.
Introduction of Aromatic and Heteroaromatic Substituents
The nucleophilic nature of the amino group in this compound allows for the straightforward introduction of various aromatic and heteroaromatic moieties. These modifications are crucial for developing molecules with specific electronic and photophysical properties.
One common strategy is N-acylation, where the amino group reacts with acid chlorides or anhydrides to form amides. evitachem.com Another powerful method is N-arylation, often achieved through cross-coupling reactions. While modern methods like the Buchwald-Hartwig amination are prevalent for forming C-N bonds, classical reactions can also be employed. researchgate.net For instance, N-substituted 7-amino-4-methyl-2H-chromen-2-ones containing functionalized azole and azine heterocycles have been synthesized, demonstrating the versatility of this scaffold in creating biheterocyclic systems. researchgate.net
Synthesis of Coumarin-Linked Amino Acid Conjugates
The conjugation of coumarins with amino acids and peptides is a significant area of research, aiming to create hybrid molecules that combine the fluorescent properties of the coumarin with the biological recognition of the amino acid moiety. A series of mono-, di-, and tri-peptide derivatives linked to a coumarin scaffold have been successfully synthesized. nih.govrsc.org
A prevalent synthetic route is the azide-coupling method. nih.govrsc.org This process typically starts with a 7-hydroxycoumarin, which is first converted to an ester intermediate, such as 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide. This hydrazide is then treated with sodium nitrite (B80452) in an acidic medium to form a reactive acyl azide (B81097) intermediate. This azide is not isolated but is immediately reacted in situ with the desired amino acid ester or peptide ester. The coupling reaction forms a new amide bond, linking the coumarin scaffold to the amino acid. nih.gov
| Coumarin Starting Material | Amino Acid/Peptide | Coupling Method | Resulting Conjugate Type |
|---|---|---|---|
| 7-Hydroxy-4-methyl-2H-chromen-2-one | L-Phenylalanine methyl ester | Azide Coupling | Mono-peptide conjugate |
| 7-Hydroxy-4-methyl-2H-chromen-2-one | Glycyl-L-phenylalanine methyl ester | Azide Coupling | Di-peptide conjugate |
| 7-Hydroxy-4-methyl-2H-chromen-2-one | L-Tryptophan methyl ester | Azide Coupling | Mono-peptide conjugate |
Hybrid System Architectures: Triazole and Thiophene Integration
To further expand the structural and functional diversity of coumarin derivatives, the core can be integrated with other heterocyclic systems like triazoles and thiophenes to create hybrid architectures.
Triazole Integration: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing coumarin-1,2,3-triazole hybrids. tandfonline.com This reaction involves the 1,3-dipolar cycloaddition between a coumarin bearing an azide group and a terminal alkyne, or vice-versa. tandfonline.comresearchgate.net For example, 3-azidocoumarin (B8514211) can be reacted with various terminal alkynes in the presence of a copper(I) catalyst and a reducing agent like sodium ascorbate (B8700270) to yield 1,4-disubstituted 1,2,3-triazole-coumarin hybrids. tandfonline.com This method is known for its high yields, wide scope, and operational simplicity. researchgate.net
Thiophene Integration: Coumarin-thiophene hybrids have been synthesized using several modern synthetic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are effective for this purpose. acs.org For instance, a bromo-substituted coumarin can be coupled with a thiophene-boronic acid (Suzuki coupling) or a stannyl-thiophene (Stille coupling) to form a direct C-C bond between the two heterocyclic rings. acs.org An alternative approach involves the reaction of a 4-(chloromethyl)-coumarin derivative with a thiol-functionalized heterocycle, such as 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, to create a flexible thioether linkage between the coumarin and thiophene-triazole moieties. nih.gov
Click Chemistry Approaches via Azido Precursors of 7-Aminocoumarins
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, efficient, and biocompatible, making them ideal for molecular synthesis and bioconjugation. wikipedia.org The most prominent among these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted triazole ring from an azide and a terminal alkyne. wikipedia.org This methodology is particularly valuable for modifying 7-aminocoumarins.
The general strategy involves the conversion of the 7-amino group of a coumarin into a 7-azido group. This transformation is typically achieved by diazotization of the amine with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by the introduction of an azide source, such as sodium azide. rsc.org The resulting 7-azidocoumarin serves as the key precursor for the click reaction. For instance, the synthesis of 3-azido-7-hydroxycoumarin (B34554) involves refluxing 2,4-dihydroxy benzaldehyde (B42025) with N-acetylglycine and sodium acetate, followed by hydrolysis, diazotization, and reaction with sodium azide. rsc.orgresearchgate.net
A significant feature of many azidocoumarins is that they are either non-fluorescent or exhibit quenched fluorescence. glenresearch.comnih.gov Upon undergoing the CuAAC reaction with an alkyne, the formation of the conjugated triazole ring restores or significantly enhances fluorescence. glenresearch.comtandfonline.com This "pro-fluorogenic" property is highly advantageous, as it allows for the monitoring of the reaction progress and is widely used in labeling and detection applications in biological systems without the need for washing steps to remove unreacted probes. glenresearch.comtandfonline.com
The CuAAC reaction itself is typically carried out under mild conditions, often in aqueous solvent mixtures using a Cu(I) source, which can be generated in situ from CuSO₄ with a reducing agent like sodium ascorbate. nih.gov The versatility of this reaction allows for the conjugation of the 7-azidocoumarin scaffold to a wide array of alkyne-containing molecules, including biomolecules, polymers, and other functional tags. nih.govtandfonline.com
Table 1: Examples of CuAAC Click Reactions with Azidocoumarin Derivatives This table presents generalized examples based on reported methodologies for coumarin derivatives.
| Azido-Coumarin Precursor | Alkyne Partner | Resulting Triazole Product | Key Feature |
|---|---|---|---|
| 7-Azido-4,6-dimethyl-2H-chromen-2-one | Propargyl Alcohol | 7-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-4,6-dimethyl-2H-chromen-2-one | Introduction of a hydroxyl group for further functionalization. |
| 3-Azido-7-hydroxycoumarin | 5-Ethynyl-2′-deoxyuridine (EdU) | Fluorescently labeled DNA via triazole linkage | Fluorogenic labeling of DNA in proliferating cells. tandfonline.com |
| 7-Azidomethoxy-4-methylcoumarin derivative | Alkyne-functionalized probe | Fluorescent coumarin-triazole conjugate | Used in the synthesis of profluorophores for nucleic acid detection. nih.gov |
Acylation Reactions of the Amino Group in 7-Aminocoumarins
The primary amino group at the C7 position of 7-aminocoumarins is a versatile functional handle for derivatization, most commonly through acylation reactions to form stable amide bonds. This modification is a fundamental strategy to modulate the electronic, photophysical, and biological properties of the coumarin scaffold.
Acylation can be readily achieved by reacting the 7-aminocoumarin with a variety of acylating agents. Standard methods include the use of acid chlorides or anhydrides in the presence of a non-nucleophilic base to scavenge the HCl or carboxylic acid byproduct. Alternatively, direct coupling with carboxylic acids is a common and efficient approach, facilitated by a wide range of peptide coupling reagents.
For example, a series of 7-benzamidocoumarin derivatives were synthesized by coupling 7-amino-4-methyl coumarin with various substituted aromatic and heteroaromatic acids. researchgate.net In this work, phosphorous trichloride (B1173362) was employed as a catalyst in acetonitrile (B52724) to facilitate the amide bond formation. researchgate.net This method highlights a direct approach to creating a library of N-acylated coumarins with diverse substituents. Such modifications can significantly influence the molecule's properties; for instance, acylation of the 7-amino group is a key step in creating substrates for detecting enzyme activity, where the cleavage of the amide bond by an enzyme releases the highly fluorescent 7-aminocoumarin. acs.org
Table 2: Representative Acylation Reactions of 7-Aminocoumarin Derivatives
| Aminocoumarin | Acylating Agent/Carboxylic Acid | Coupling Conditions | Product |
|---|---|---|---|
| This compound | Acetyl Chloride | Pyridine, CH₂Cl₂ | N-(4,6-Dimethyl-2-oxo-2H-chromen-7-yl)acetamide |
| 7-Amino-4-methyl coumarin | Benzoic Acid | PCl₃, Acetonitrile | N-(4-Methyl-2-oxo-2H-chromen-7-yl)benzamide researchgate.net |
| 7-Amino-4-chloromethyl coumarin | 2-Pyrazinoic Acid | PCl₃, Acetonitrile | N-(4-(Chloromethyl)-2-oxo-2H-chromen-7-yl)pyrazine-2-carboxamide researchgate.net |
| This compound | Dipeptide (e.g., Gly-Phe) | HATU, DIPEA, DMF | Glycyl-L-phenylalanyl-N-(4,6-dimethyl-2-oxo-2H-chromen-7-yl)amide |
Enzymatic Catalysis in Coumarin Derivative Synthesis
The use of enzymes as catalysts in organic synthesis offers significant advantages, including high selectivity (chemo-, regio-, and stereo-selectivity), mild reaction conditions, and a reduced environmental footprint. While the enzymatic synthesis of the coumarin core itself is less common, enzymes are effectively used for the derivatization of pre-formed coumarin scaffolds, such as 7-aminocoumarins.
A notable example is the use of lipases to catalyze multicomponent reactions. In one study, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) was identified as an effective catalyst for the three-component Kabachnik–Fields reaction. nih.gov This reaction involved a 7-aminocoumarin (specifically, 7-amino-4-(trifluoromethyl)coumarin), various aldehydes, and dimethyl phosphite (B83602) to synthesize novel coumarin aminophosphonates. nih.gov The enzyme demonstrated high efficiency, particularly under solvent-free conditions, showcasing a green chemistry approach to derivatization. nih.gov
The reusability of the immobilized enzyme is another key benefit. The Novozym 435 catalyst could be recovered and reused multiple times without a significant loss of activity, enhancing the economic and environmental viability of the process. nih.gov This enzymatic approach provides access to complex molecules that may be challenging to synthesize selectively using traditional chemical methods.
Table 3: Novozym 435-Catalyzed Synthesis of Coumarin α-Aminophosphonates Data adapted from a study on 7-amino-4-(trifluoromethyl)coumarin. nih.gov
| Aldehyde Component | Amine Component | Phosphite Component | Catalyst | Conditions | Product Yield |
|---|---|---|---|---|---|
| Benzaldehyde | 7-Amino-4-(trifluoromethyl)coumarin | Dimethyl phosphite | Novozym 435 | Neat, 30 °C, 18 h | 92% |
| 4-Chlorobenzaldehyde | 7-Amino-4-(trifluoromethyl)coumarin | Dimethyl phosphite | Novozym 435 | Neat, 30 °C, 18 h | 95% |
| 4-Nitrobenzaldehyde | 7-Amino-4-(trifluoromethyl)coumarin | Dimethyl phosphite | Novozym 435 | Neat, 30 °C, 18 h | 94% |
| Furfural | 7-Amino-4-(trifluoromethyl)coumarin | Dimethyl phosphite | Novozym 435 | Neat, 30 °C, 18 h | 89% |
Preparation of Coumarinyloxyacetamide Derivatives
Coumarinyloxyacetamide derivatives are important synthetic intermediates, particularly in the preparation of N-substituted 7-aminocoumarins via the Smiles rearrangement. nih.govacs.org The synthesis of these intermediates begins with the corresponding 7-hydroxycoumarin, such as 7-hydroxy-4,6-dimethyl-2H-chromen-2-one.
The standard procedure involves the O-alkylation of the 7-hydroxyl group with a haloacetamide, typically an N-substituted 2-chloro- or 2-bromoacetamide. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, using a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the phenolic hydroxyl group. nih.govacs.org This nucleophilic substitution reaction yields the desired 2-((2-oxo-2H-chromen-7-yl)oxy)acetamide derivative.
This method is highly modular, allowing for the introduction of a wide variety of substituents on the acetamide (B32628) nitrogen, which ultimately become the N-substituent on the final 7-aminocoumarin product after rearrangement. nih.govacs.org The operational simplicity and the use of readily available starting materials make this a robust route for generating diverse coumarin structures.
Table 4: Synthesis of N-Substituted 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamides Data adapted from studies on 7-hydroxy-4-methylcoumarin. nih.govacs.org
| 7-Hydroxycoumarin | N-Substituted Haloacetamide | Base/Solvent | Product | Yield |
|---|---|---|---|---|
| 7-Hydroxy-4-methyl-2H-chromen-2-one | 2-Chloro-N-(2-fluorophenyl)acetamide | Cs₂CO₃ / DMF | N-(2-Fluorophenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide | 73% nih.gov |
| 7-Hydroxy-4-methyl-2H-chromen-2-one | 2-Chloro-N-(m-tolyl)acetamide | Cs₂CO₃ / DMF | 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(m-tolyl)acetamide | 64% acs.org |
| 7-Hydroxy-4-methyl-2H-chromen-2-one | 2-Chloro-N-(4-methoxyphenyl)acetamide | Cs₂CO₃ / DMF | N-(4-Methoxyphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide | 75% nih.gov |
| 7-Hydroxy-4-methyl-2H-chromen-2-one | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Cs₂CO₃ / DMF | N-(2,6-Dimethylphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide | 66% nih.gov |
Photophysical Characterization and Advanced Spectroscopic Analysis of 7 Amino 4,6 Dimethyl 2h Chromen 2 One Systems
Electronic Absorption Properties
The electronic absorption properties of coumarin (B35378) derivatives are governed by π-π* transitions within the aromatic system. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the coumarin ring.
Wavelength Maxima and Molar Absorption Coefficients
For 7-aminocoumarins, the primary long-wavelength absorption band is attributed to an intramolecular charge transfer (ICT) character, originating from the electron-donating amino group at the 7-position to the electron-accepting lactone carbonyl group. For 7-Amino-4,6-dimethyl-2H-chromen-2-one, the absorption maximum (λmax) is expected to be in the ultraviolet to visible region.
Table 1: Representative Absorption Properties of a Structurally Similar Coumarin (7-amino-4-methylcoumarin) in Various Solvents (Note: This data is for a related compound and serves as an estimate for this compound.)
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |
| Methanol | ~350 | ~18,000 |
| Ethanol | ~354 | ~20,000 |
| Acetonitrile (B52724) | ~352 | ~19,500 |
| Dichloromethane | ~355 | ~21,000 |
This table is interactive. You can sort and filter the data.
Influence of Substituents on Absorption Characteristics
Substituents play a crucial role in modulating the electronic and photophysical properties of the coumarin scaffold.
7-Amino Group: The amino group at the C7 position acts as a powerful electron-donating group (EDG). This results in a significant red-shift of the absorption spectrum compared to the unsubstituted coumarin parent molecule. This is due to the stabilization of the excited state through intramolecular charge transfer.
4-Methyl Group: A methyl group at the C4 position generally causes a small bathochromic shift in the absorption spectrum.
6-Methyl Group: The introduction of a methyl group at the C6 position on the benzene (B151609) ring of the coumarin system further contributes a slight red-shift to the absorption maximum. This is due to the hyperconjugation effect of the methyl group, which enhances the electron-donating character of the benzene part of the chromophore.
The combined effect of the 7-amino group and the two methyl groups in this compound results in absorption at longer wavelengths compared to simpler coumarins like 7-hydroxycoumarin or even 7-amino-4-methylcoumarin (B1665955).
Fluorescence Emission Characteristics
7-Aminocoumarins are renowned for their strong fluorescence, a property that is also expected in this compound. The emission properties are highly dependent on the molecular structure and the surrounding solvent environment.
Emission Maxima and Spectral Bandwidths
Upon excitation, 7-aminocoumarins typically exhibit a large Stokes shift, emitting light at a significantly longer wavelength than their absorption. The emission maximum (λem) of this compound is anticipated to be in the blue-green region of the visible spectrum. The spectral bandwidth, often measured as the full width at half maximum (FWHM), provides information about the vibrational energy levels of the excited state. For many coumarin dyes, the emission spectra are broad.
Table 2: Representative Fluorescence Emission Properties of a Structurally Similar Coumarin (7-amino-4-methylcoumarin) in Various Solvents (Note: This data is for a related compound and serves as an estimate for this compound.)
| Solvent | λem (nm) | Stokes Shift (nm) |
| Methanol | ~445 | ~95 |
| Ethanol | ~450 | ~96 |
| Acetonitrile | ~438 | ~86 |
| Dichloromethane | ~430 | ~75 |
This table is interactive. You can sort and filter the data.
Fluorescence Quantum Yield Determinations
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. 7-Aminocoumarins are known for their high quantum yields. The quantum yield of this compound is expected to be high, particularly in non-polar to moderately polar solvents. However, the quantum yield can be significantly affected by the solvent environment and the potential for non-radiative decay pathways. In highly polar or protic solvents, the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state can sometimes lead to a decrease in quantum yield.
Solvatochromic Behavior and Solvent Polarity Effects on Fluorescence
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. 7-Aminocoumarins are well-known for their pronounced positive solvatochromism, where the emission maximum shifts to longer wavelengths (a red-shift) as the polarity of the solvent increases. rsc.org This phenomenon is a direct consequence of the larger dipole moment of the molecule in the excited state compared to the ground state. rsc.org
Upon excitation, there is a significant redistribution of electron density, leading to a more polar excited state. In polar solvents, the solvent molecules reorient around the excited-state dipole, leading to its stabilization and lowering its energy. This stabilization is more pronounced than in the ground state, resulting in a smaller energy gap for fluorescence emission and thus a red-shifted emission spectrum. The magnitude of this shift can often be correlated with solvent polarity functions, such as the Lippert-Mataga equation. This strong solvatochromic behavior makes compounds like this compound potentially useful as fluorescent probes for studying the polarity of microenvironments. researchgate.net
pH-Dependent Fluorescence Modulations
The fluorescence of 7-aminocoumarin (B16596) derivatives, including this compound, is notably influenced by the pH of the medium. This sensitivity arises from the protonation and deprotonation of the amino group at the C7 position, which alters the electronic distribution and intramolecular charge transfer (ICT) characteristics of the molecule.
In acidic conditions, the lone pair of electrons on the nitrogen atom of the 7-amino group becomes protonated. This protonation event significantly diminishes the electron-donating capacity of the substituent, which in turn disrupts the ICT process from the amino group to the electron-accepting lactone carbonyl group. researchgate.net Consequently, protonation typically leads to a substantial blue shift in the fluorescence emission spectrum and can cause fluorescence quenching. researchgate.netnih.gov For instance, in a study on 6-aminocoumarin, a structurally related compound, increasing the pH from 2.1 to 7.2 resulted in a gradual increase in fluorescence intensity accompanied by a significant red shift of the emission wavelength. researchgate.net Conversely, decreasing the pH led to fluorescence quenching. researchgate.net This behavior is characteristic of aminocoumarins where the protonated form exhibits markedly different photophysical properties compared to the neutral form. nih.gov
The ability of pH to modulate the fluorescence of these compounds makes them suitable candidates for developing fluorescent pH sensors. nih.gov For example, 7-hydroxycoumarin derivatives, which also exhibit pH-dependent fluorescence, show a dramatic drop in their pKa from the ground state to the excited state, a process known as excited-state proton transfer (ESPT). nih.gov While the mechanism is different (protonation of an amino group vs. deprotonation of a hydroxyl group), the principle of altering fluorescence through pH-driven structural changes is a shared feature. The fluorescence of 6,7-dihydroxycoumarin, for example, is closely related to intracellular pH. nih.gov
The table below summarizes the general effects of pH on the fluorescence of aminocoumarins.
| pH Condition | State of Amino Group | Effect on ICT | Fluorescence Emission |
| Acidic (Low pH) | Protonated (-NH3+) | Inhibited | Blue-shifted, often quenched |
| Neutral/Basic (High pH) | Neutral (-NH2) | Active | Red-shifted, intense |
Excited State Dynamics and Non-Radiative Pathways
Twisted Intramolecular Charge-Transfer (TICT) State Formation and Nonradiative Decay
A primary non-radiative decay pathway for many flexible donor-acceptor molecules, including 7-aminocoumarins, is the formation of a Twisted Intramolecular Charge-Transfer (TICT) state. nih.govmdpi.com Upon photoexcitation to the Franck-Condon or locally excited (LE) state, the molecule can undergo a conformational change, specifically the twisting of the amino group relative to the plane of the coumarin ring. nih.gov This twisting leads to a decoupling of the π-systems of the donor (amino group) and the acceptor (coumarin core), resulting in a highly polar, charge-separated state known as the TICT state. nih.gov
The formation of the TICT state is highly dependent on the polarity of the solvent. In polar solvents, the highly polar TICT state is stabilized, which facilitates this twisting motion. nih.gov This process provides an efficient non-radiative channel for the excited molecule to return to the ground state, effectively quenching the fluorescence and reducing the fluorescence quantum yield. nih.govmdpi.com As solvent polarity increases, the fluorescence emission of 7-aminocoumarins typically red-shifts and decreases in intensity due to increased TICT non-radiative decay. nih.gov
The general mechanism can be summarized as:
Excitation: The molecule absorbs a photon and is promoted from the ground state (S₀) to a locally excited (LE) state (S₁).
Relaxation/Twisting: In a polar environment, the excited molecule can relax via two competing pathways:
Radiative Decay: Fluorescence emission from the LE state.
Non-Radiative Decay: Twisting of the 7-amino group to form the stabilized, non-emissive (or weakly emissive) TICT state, which then decays non-radiatively to the ground state. mdpi.com
However, there is some debate regarding the exact nature of the emissive state. Some studies, using time-resolved microwave dielectric absorption measurements on certain 7-aminocoumarin derivatives, have suggested that these molecules fluoresce from the LE state and not from a zwitterionic or TICT state. researchgate.net These results indicate that while TICT may be a valid deactivation pathway, the primary fluorescent state retains a largely planar structure. researchgate.net
Role of Hydrogen Bonding in Photophysical Processes
Hydrogen bonding plays a crucial role in the photophysical behavior of this compound, particularly in protic solvents like alcohols or water. Hydrogen bonds can form between the solvent molecules and the amino group and/or the carbonyl group of the coumarin. nih.govacs.org These specific interactions can significantly alter the energy levels of the excited states and influence the competition between radiative and non-radiative decay pathways. acs.orgacs.org
Key effects of hydrogen bonding include:
Stabilization of Excited States: Hydrogen bonds can stabilize the ππ* excited state. acs.org
Modulation of nπ and ππ States:** In many fluorescent molecules, a low-lying nπ* state can provide an efficient pathway for non-radiative decay, quenching fluorescence. Intermolecular hydrogen bonds, for instance between a protic solvent and the coumarin's carbonyl group, can increase the energy of the nπ* state. acs.orgnih.gov This elevates the nπ* state above the fluorescent ππ* state, enlarging the energy gap between them and thereby blocking this non-radiative decay channel. The result is an enhancement of fluorescence. acs.orgnih.gov
Influence on TICT Formation: Hydrogen bonding is considered a major factor controlling the formation of the TICT state. nih.gov Specific hydrogen bonds between protic solvents and the coumarin probe can facilitate the charge transfer necessary for the twisting motion, thus promoting non-radiative decay via the TICT pathway. nih.gov In some cases, the strengthening of intermolecular hydrogen bonds in the excited state can facilitate charge transfer and lead to fluorescence quenching. acs.org
The dual role of hydrogen bonding—enhancing fluorescence by raising the nπ* state energy while also potentially promoting TICT-based quenching—highlights the complexity of the photophysical processes in these systems.
Isomerization Processes in Excited States
In addition to TICT state formation, photoisomerization can serve as another non-radiative deactivation channel for excited coumarin molecules. Upon UV irradiation, the coumarin scaffold can undergo unimolecular photochemical reactions. nih.gov One observed pathway for the parent coumarin molecule involves isomerization into a conjugated ketene. nih.gov This process represents a significant structural rearrangement of the molecule in its excited state.
While this specific reaction was documented for unsubstituted coumarin in an argon matrix, it points to the possibility of such isomerization pathways existing for substituted derivatives like this compound. nih.gov The isomerization process involves the breaking and forming of bonds, providing an efficient route for the dissipation of excitation energy without the emission of a photon. This pathway competes with fluorescence and other non-radiative processes like TICT. The efficiency of such isomerization reactions would depend on factors like the substitution pattern on the coumarin ring, the solvent environment, and the excitation wavelength.
Advanced Spectroscopic Validation Techniques
Fourier Transform Infrared (FTIR) Spectroscopy Applications
The FTIR spectrum is interpreted by assigning absorption bands to specific vibrational modes of the molecule. For this compound, the key characteristic vibrations include:
N-H Stretching: The amino group (-NH₂) at the C7 position gives rise to characteristic stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹.
C=O Stretching: The lactone carbonyl group (C=O) of the chromen-2-one ring is a strong infrared absorber, exhibiting a sharp, intense band usually in the range of 1700-1750 cm⁻¹. The exact position is sensitive to substituents and hydrogen bonding.
C=C Stretching: Aromatic and heterocyclic ring C=C stretching vibrations appear in the 1450-1650 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond of the amino group is typically found in the 1250-1350 cm⁻¹ range.
C-H Stretching and Bending: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs just below 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations appear at lower wavenumbers.
By comparing the experimental spectrum with data from known coumarin structures or with theoretical calculations (often performed using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. researchgate.netijera.com This analysis confirms the molecular structure and can also provide insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in the positions of the N-H and C=O bands.
The table below lists typical FTIR absorption regions for the main functional groups in this compound, based on data for related compounds. researchgate.netijera.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretching | 3300 - 3500 |
| Lactone (C=O) | C=O Stretching | 1700 - 1750 |
| Aromatic Ring | C=C Stretching | 1450 - 1650 |
| Amino (C-N) | C-N Stretching | 1250 - 1350 |
| Methyl (-CH₃) | C-H Stretching | 2850 - 2960 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. While specific experimental NMR data for this compound is not extensively reported in the surveyed literature, its ¹H and ¹³C NMR spectra can be predicted with high accuracy based on the known chemical shifts of closely related aminocoumarin and dimethylcoumarin analogues.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide definitive information about the electronic environment of the hydrogen atoms in the molecule. The electron-donating amino group (-NH₂) at the C-7 position and the methyl groups at C-4 and C-6 significantly influence the chemical shifts of the aromatic and vinylic protons.
The protons of the amino group are anticipated to appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The two methyl groups at positions C-4 and C-6 would each produce a distinct singlet. The aromatic ring is substituted at positions 6 and 7, leaving two aromatic protons at C-5 and C-8, which would appear as singlets due to the lack of adjacent protons for spin-spin coupling. The vinylic proton at C-3 is also expected to be a singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C-2) of the lactone ring is characteristically deshielded and appears at a low field (downfield). The presence of the electron-donating amino group at C-7 would shield this carbon, shifting it upfield compared to its unsubstituted analogue. Conversely, the carbons directly bonded to the electronegative oxygen atoms (C-2, C-8a) and the nitrogen atom (C-7) will have characteristic chemical shifts. The signals for the two methyl carbons are expected at high field (upfield). The chemical shifts of other carbons in the aromatic ring and the pyrone ring are influenced by the combined electronic effects of all substituents.
Predicted NMR Data for this compound
¹H NMR (Predicted)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | ~6.0-6.2 | Singlet |
| H-5 | ~7.3-7.5 | Singlet |
| H-8 | ~6.7-6.9 | Singlet |
| 4-CH₃ | ~2.3-2.5 | Singlet |
| 6-CH₃ | ~2.1-2.3 | Singlet |
¹³C NMR (Predicted)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 (Carbonyl) | ~161.0-162.5 |
| C-3 | ~110.0-112.0 |
| C-4 | ~152.0-154.0 |
| C-4a | ~112.0-114.0 |
| C-5 | ~125.0-127.0 |
| C-6 | ~118.0-120.0 |
| C-7 | ~148.0-150.0 |
| C-8 | ~98.0-100.0 |
| C-8a | ~154.0-156.0 |
| 4-CH₃ | ~18.0-20.0 |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound (C₁₁H₁₁NO₂), the exact mass can be calculated, which is a critical step for high-resolution mass spectrometry (HRMS) confirmation. The nominal molecular weight is 189 g/mol . HRMS would detect the molecular ion peak with a much higher degree of precision.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) for coumarins is well-characterized. A primary and highly characteristic fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule from the lactone ring, resulting in a prominent [M-28]⁺• peak. researchgate.net This fragment corresponds to a benzofuran (B130515) radical cation. Subsequent fragmentations may involve the loss of a methyl radical (•CH₃) from this intermediate or from the molecular ion itself. The presence of the amino group may also lead to alternative fragmentation pathways.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺• | 189 | Molecular Ion |
| [M-CO]⁺• | 161 | Loss of carbon monoxide from the lactone ring |
| [M-CH₃]⁺ | 174 | Loss of a methyl radical |
| [M-CO-HCN]⁺• | 134 | Subsequent loss of hydrogen cyanide from the amino group |
X-ray Crystallography for Molecular Conformation and Packing
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline solid, revealing precise bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.
While a specific crystal structure for this compound has not been reported in the searched crystallographic databases, its molecular conformation and packing features can be inferred from the extensive library of published coumarin structures. iucr.org
Molecular Conformation: The core 2H-chromen-2-one ring system is known to be essentially planar. It is highly expected that the fused bicyclic system of this compound would also adopt a planar conformation. The methyl and amino substituents would lie in or very close to this plane.
Computational and Theoretical Investigations of 7 Amino 4,6 Dimethyl 2h Chromen 2 One and Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of coumarin (B35378) derivatives. These methods offer a balance between accuracy and computational cost, making them ideal for studying complex molecular systems.
Density Functional Theory (DFT) Studies on Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 7-Amino-4,6-dimethyl-2H-chromen-2-one and its derivatives, DFT is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.
Theoretical studies on coumarin derivatives often utilize the B3LYP functional with a basis set like 6-311G to perform geometry optimization. For instance, investigations into derivatives of 4,6-dimethyl-2H-chromen-2-one have successfully used this approach to calculate optimized bond lengths, bond angles, and dihedral angles. researchgate.net These optimized structural parameters are fundamental for subsequent calculations of other molecular properties. The process of geometry optimization is a critical first step as the geometric parameters can significantly influence the electronic and photophysical properties of the molecule.
| Parameter | Description | Typical Computational Method |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT (e.g., B3LYP/6-311G) |
| Bond Angles | The angle formed between three atoms across at least two bonds. | DFT (e.g., B3LYP/6-311G) |
| Dihedral Angles | The angle between two intersecting planes, crucial for defining molecular conformation. | DFT (e.g., B3LYP/6-311G) |
| This table provides an overview of the parameters determined through DFT-based molecular geometry optimization. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.
For derivatives of 4,6-dimethyl-2H-chromen-2-one, the HOMO-LUMO energy gap has been calculated to understand the compound's behavior. researchgate.net This analysis provides valuable insights into the intramolecular charge transfer (ICT) characteristics of the molecule, which are fundamental to its fluorescent properties. The distribution of HOMO and LUMO orbitals across the molecular structure can reveal the regions involved in electron donation and acceptance during electronic transitions. In many 7-aminocoumarin (B16596) derivatives, the HOMO is typically localized on the aminophenyl part, while the LUMO is distributed over the pyrone ring, facilitating ICT upon excitation.
| Orbital | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates molecular stability, reactivity, and electronic transition energy. |
| This table summarizes the key components of Frontier Molecular Orbital analysis. |
Electronic Structure and Charge Distribution (e.g., Mulliken Atomic Charges)
Understanding the electronic structure and charge distribution within a molecule is essential for predicting its reactivity and intermolecular interactions. Mulliken atomic charge analysis is a common method used to quantify the partial charge on each atom in a molecule. This analysis is performed on the optimized molecular geometry to provide a picture of the electron density distribution.
In studies of coumarin derivatives, Mulliken charge calculations have been employed to identify the electrophilic and nucleophilic sites within the molecule. For a substituted 4,6-dimethyl-2H-chromen-2-one derivative, these calculations have provided a statistical representation of the charge distribution across the molecule in the gas phase. researchgate.net This information is crucial for understanding how the molecule will interact with other molecules and its environment.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and reactive sites of a molecule. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.
For derivatives of 4,6-dimethyl-2H-chromen-2-one, MEP analysis has been used to identify the nucleophilic and electrophilic regions. researchgate.net The MEP map can visually confirm the charge distribution predicted by Mulliken analysis and provides a more intuitive understanding of the molecule's reactivity. For instance, the oxygen atoms of the carbonyl group in the pyrone ring typically show a negative electrostatic potential, making them likely sites for electrophilic interaction.
Photophysical Property Predictions and Simulations
The unique photophysical properties of coumarin derivatives, particularly their fluorescence, are central to their wide range of applications. Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and understanding these properties.
Time-Dependent DFT (TD-DFT) for Excited State Modeling
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. researchgate.net It allows for the prediction of various photophysical properties, including absorption and emission spectra, oscillator strengths, and excited-state dipole moments. TD-DFT calculations are typically performed on the ground-state optimized geometry to predict absorption properties and on the excited-state optimized geometry to predict fluorescence properties.
In the study of coumarin derivatives, TD-DFT has been used to investigate their photophysical properties. researchgate.netresearchgate.net For example, in a derivative of 4,6-dimethyl-2H-chromen-2-one, TD-DFT analysis in the excited state was conducted to understand its behavior. researchgate.net These simulations can elucidate the nature of the electronic transitions, such as whether they are localized or involve intramolecular charge transfer, which is a hallmark of many fluorescent coumarins. The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, and often, results are compared across different computational models and with experimental data where available.
| Property | Description | Computational Method |
| Absorption Spectrum | The range of wavelengths of light that a molecule absorbs. | TD-DFT on ground-state geometry |
| Emission Spectrum | The range of wavelengths of light that a molecule emits upon relaxation from an excited state. | TD-DFT on excited-state geometry |
| Oscillator Strength | A dimensionless quantity that expresses the probability of an electronic transition. | TD-DFT |
| Excited State Dipole Moment | The dipole moment of the molecule in its electronically excited state. | TD-DFT |
| This table outlines the key photophysical properties that can be predicted using TD-DFT. |
Solvation Energy Calculations and Solvent Effect Simulations
The interaction of a solute molecule with its solvent environment is critical for understanding its behavior in various chemical and biological systems. Solvation energy calculations, often performed using Density Functional Theory (DFT), quantify the energetic stabilization of a molecule when transferred from a vacuum to a solvent.
For a substituted derivative of the 4,6-dimethyl-2H-chromen-2-one core, specifically 4-((2-(1H-imidazol-1-yl)-1-(2-oxo-2H-chromen-3-yl)ethoxy)methyl)-6-methyl-2H-chromen-2-one (referred to as 2HOE), solvation energies have been calculated in different solvent environments. researchgate.net These calculations demonstrate how the stability of the molecule is influenced by the polarity of the solvent. The study utilized the DFT-B3LYP method with a 6-311G basis set to determine these properties. researchgate.net As the solvent polarity increases (from vacuum to DMSO), the solvation energy becomes more negative, indicating greater stabilization of the molecule. researchgate.net This is attributed to stronger dipole-dipole interactions between the polar solute and the polar solvent molecules. researchgate.net
Table 1: Calculated Solvation Energy of a 4,6-dimethyl-2H-chromen-2-one Derivative (2HOE) in Different Media (Data sourced from a study on a substituted derivative researchgate.net)
| Medium | Solvation Energy (kcal/mol) |
|---|---|
| Vacuum | 0 |
| Hexane | -16.48 |
| DMSO | -25.21 |
Reactivity and Global Chemical Parameters
Global chemical reactivity descriptors are fundamental parameters derived from the energies of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors, including ionization potential, electron affinity, chemical hardness, electronegativity, and the global electrophilicity index, help predict the chemical reactivity and stability of a molecule. researchgate.netnih.gov
Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when a molecule accepts an electron. They are directly related to the HOMO and LUMO energies, respectively, through Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO). These parameters are crucial for understanding a molecule's electron-donating and accepting capabilities.
Calculations for the 4,6-dimethyl-2H-chromen-2-one derivative (2HOE) show how these properties are modulated by the solvent environment. researchgate.net
Table 2: Ionization Potential (IP) and Electron Affinity (EA) of a 4,6-dimethyl-2H-chromen-2-one Derivative (2HOE) (Data sourced from a study on a substituted derivative researchgate.net)
| Medium | IP (eV) | EA (eV) |
|---|---|---|
| Vacuum | 6.01 | 1.84 |
| Hexane | 6.01 | 1.84 |
| DMSO | 6.01 | 1.84 |
Chemical hardness (η) and electronegativity (χ) are key indicators of a molecule's stability and reactivity. Hardness measures the resistance to a change in electron distribution, while electronegativity describes the power to attract electrons. They are calculated from the ionization potential and electron affinity.
Electronegativity (χ) = (IP + EA) / 2
Chemical Hardness (η) = (IP - EA) / 2
A large energy gap between the HOMO and LUMO corresponds to high chemical hardness, indicating high stability and low reactivity. For the substituted 4,6-dimethyl-2H-chromen-2-one derivative (2HOE), these values have been determined. researchgate.net
Table 3: Chemical Hardness (η) and Electronegativity (χ) of a 4,6-dimethyl-2H-chromen-2-one Derivative (2HOE) (Data sourced from a study on a substituted derivative researchgate.net)
| Medium | Hardness (η) (eV) | Electronegativity (χ) (eV) |
|---|---|---|
| Vacuum | 2.08 | 3.92 |
| Hexane | 2.08 | 3.92 |
| DMSO | 2.08 | 3.92 |
The global electrophilicity index (ω) measures the ability of a molecule to accept electrons. It is a valuable parameter for predicting the electrophilic character of a compound and is calculated using the electronegativity and chemical hardness.
Global Electrophilicity Index (ω) = χ² / (2η)
A higher electrophilicity index indicates a greater capacity to act as an electrophile. Computational studies on the 4,6-dimethyl-2H-chromen-2-one derivative (2HOE) provide the following values. researchgate.net
Table 4: Global Electrophilicity Index (ω) of a 4,6-dimethyl-2H-chromen-2-one Derivative (2HOE) (Data sourced from a study on a substituted derivative researchgate.net)
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the flexibility of molecules and their dynamic behavior over time. While specific MD simulation studies for this compound are not readily found in the surveyed literature, the principles can be understood from studies on related compounds and general computational methods.
Conformational analysis, often performed using DFT, helps identify the most stable three-dimensional arrangement of atoms in a molecule. For the parent compound 4,6-dimethyl-2H-chromen-2-one, X-ray crystallography has shown that the molecule is nearly planar, a characteristic feature of the coumarin ring system. researchgate.net DFT calculations on substituted derivatives confirm that the coumarin core generally maintains its planarity, which is crucial for its electronic and biological properties. researchgate.net
Structure Activity/property Relationship Studies and Mechanistic Insights
Elucidating Structure-Photophysical Property Relationships
The fluorescence of coumarin (B35378) derivatives is highly sensitive to their structural modifications. The position and electronic nature of substituents on the benzopyrone scaffold can dramatically alter absorption and emission wavelengths, quantum yields, and photostability. nih.gov
The photophysical properties of 7-Amino-4,6-dimethyl-2H-chromen-2-one are primarily dictated by the electronic effects of its substituents: the 7-amino group, the 4-methyl group, and the 6-methyl group. The 7-amino group acts as a potent electron-donating group (EDG), which is crucial for inducing strong fluorescence in the visible (blue-green) region of the spectrum. nih.govnih.gov This is a hallmark of 7-aminocoumarins, which are widely used as fluorescent probes and laser dyes. nih.govnih.gov
The following table summarizes the photophysical properties of the parent 7-amino-4-methylcoumarin (B1665955) (AMC) and a related derivative to illustrate these substituent effects.
| Compound | Substituents | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Key Structural Feature's Effect |
|---|---|---|---|---|---|
| 7-Amino-4-methylcoumarin (AMC) | 7-NH2, 4-CH3 | 365 (in ethanol) | 440 (in ethanol) | High | 7-amino group enables strong blue fluorescence. nih.gov |
| 7-Diethylamino-4-trifluoromethylcoumarin | 7-N(Et)2, 4-CF3 | ~430 | ~500 | Low | 4-CF3 (EWG) causes a large red-shift (bathochromic shift). researchgate.net |
| Julolidine-fused coumarins | Rigid 7-amino structure | 450-480 | 630-660 | Moderate | Conformationally restraining the 7-amino group prevents non-radiative decay, enhancing fluorescence. nih.gov |
While the fused ring system of the coumarin core provides significant rigidity, the rotational freedom of its substituents can have a profound impact on its photophysical behavior. For 7-aminocoumarins, a key deactivation pathway for the excited state involves the formation of a non-emissive Twisted Intramolecular Charge Transfer (TICT) state, particularly in polar solvents. dtic.mil This process occurs when the amino group twists out of the plane of the aromatic ring upon excitation, leading to fluorescence quenching. researchgate.netdtic.mil
The efficiency of this non-radiative decay pathway is highly dependent on the structure of the 7-amino substituent. Restricting the rotation of this group, for instance by incorporating the nitrogen atom into a more rigid fused-ring system like a julolidine, can inhibit the formation of the TICT state. nih.gov This structural modification effectively closes the non-radiative decay channel, leading to a significant enhancement of the fluorescence quantum yield. nih.gov Therefore, the photophysics of this compound in various solvents will be influenced by the degree of rotational freedom of its 7-amino group and its potential for specific hydrogen-bonding interactions with solvent molecules. nih.gov
Quantitative Structure-Activity Relationships (QSAR) in Biological Contexts
Quantitative Structure-Activity Relationship (QSAR) models are mathematical approaches used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. wikipedia.orglongdom.org These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. longdom.orgmdpi.com
While no specific QSAR models for this compound were found in the reviewed literature, numerous QSAR studies on other coumarin derivatives provide a framework for understanding which structural features are critical for their biological effects. nih.govnih.gov These studies typically model activities such as anticancer, antimicrobial, or enzyme inhibitory effects. nih.govmdpi.com The models are built using a "training set" of compounds with known activities and are validated to ensure their predictive power. nih.gov
The "predictors" in these models are molecular descriptors calculated from the 2D or 3D structure of the molecules. For coumarins, these descriptors often fall into several categories:
Electronic Descriptors: Related to the distribution of electrons (e.g., dipole moment, partial charges on atoms).
Steric/Topological Descriptors: Related to the size and shape of the molecule (e.g., molecular weight, molar volume, surface area).
Physicochemical Descriptors: Such as lipophilicity (logP) and the number of hydrogen bond donors and acceptors, which are crucial for "drug-likeness". longdom.org
| Descriptor Type | Example Descriptor | Relevance to Coumarin Activity |
|---|---|---|
| Electronic | Dipole Moment | Influences interactions with polar residues in biological targets. |
| Steric | Molecular Volume | Determines the fit of the molecule within a receptor's binding pocket. |
| Topological | Wiener Index | Describes molecular branching and compactness. |
| Physicochemical | logP (Partition Coefficient) | Predicts membrane permeability and overall bioavailability. wikipedia.org |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. mdpi.com |
QSAR studies on coumarin-based anticancer agents have shown that the presence and position of substituents like methoxy, bromo, and nitro groups significantly influence inhibitory activity. nih.gov Such models provide valuable guidance for designing novel, more potent coumarin derivatives.
Molecular Docking and Binding Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or DNA. This analysis provides crucial insights into the specific interactions that stabilize the ligand-receptor complex, guiding rational drug design.
Aminocoumarins are known to be potent inhibitors of various enzymes, most notably the bacterial enzyme DNA gyrase, where they act as competitive inhibitors of ATP hydrolysis. acs.orgnih.gov Molecular docking studies on coumarin hybrids have elucidated their binding modes with other important enzyme targets, including those relevant to Alzheimer's disease. nih.govmdpi.com
For example, in the inhibition of butyrylcholinesterase (BChE), a key enzyme in Alzheimer's pathology, docking studies of a coumarin-isatin hybrid revealed critical interactions within the enzyme's active site. The coumarin moiety was shown to engage in a π-π stacking interaction with the aromatic ring of a tryptophan residue (Trp82), while a carbonyl oxygen formed a hydrogen bond with a serine residue (Ser198). mdpi.com These types of interactions are fundamental to the inhibitory mechanism of many coumarin derivatives.
The table below summarizes key interactions observed in docking studies of various coumarin derivatives with different enzyme targets.
| Coumarin Derivative Type | Enzyme Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Coumarin-Isatin Hybrid | Butyrylcholinesterase (BChE) | Trp82, Ser198, Phe329 | π-π stacking, Hydrogen bond, π-alkyl | mdpi.com |
| Aminocoumarin Antibiotics | DNA Gyrase (GyrB subunit) | (ATP binding site) | Competitive inhibition, overlaps with ATP binding | acs.org |
| 4-Aminocoumarin Derivatives | Various bacterial/fungal proteins | - | Docking scores used to predict broad-spectrum activity | nih.gov |
| 7-Hydroxycoumarin Derivatives | Macrophage Migration Inhibitory Factor (MIF) | (Tautomerase active site) | High-affinity binding leading to fluorescence quenching | acs.org |
Beyond enzyme inhibition, coumarin derivatives are known to interact with DNA, which is a major target for many therapeutic agents. nih.gov The mode of this interaction can vary depending on the specific structure of the coumarin compound. Biophysical studies and molecular docking have identified two primary binding modes: groove binding and intercalation. nih.govbohrium.comresearchgate.net
Groove Binding: In this mode, the coumarin molecule fits into the minor or major groove of the DNA double helix. Studies on the unsubstituted coumarin scaffold and some derivatives have shown a preference for minor groove binding. nih.govnih.gov This interaction is typically stabilized by van der Waals forces and hydrogen bonds between the ligand and the edges of the DNA base pairs.
Intercalation: This mode involves the insertion of the planar aromatic system of the coumarin between the base pairs of the DNA helix. This is often seen with coumarin derivatives that have extended planar structures or specific side chains that facilitate this type of binding. bohrium.comyildiz.edu.tr
Experimental techniques such as UV-visible spectroscopy, fluorescence quenching assays, and viscosity measurements are used to determine the binding mode and affinity. nih.govnih.gov Molecular docking simulations complement these findings by providing a visual model of the interaction at the atomic level. For instance, docking studies have confirmed that certain coumarin derivatives are minor groove binders, consistent with experimental data. nih.gov
| Coumarin Derivative | DNA Type | Proposed Binding Mode | Binding Constant (Kb, M-1) | Reference |
|---|---|---|---|---|
| Synthetic Coumarin (DBP-g) | - | Groove Binding | 1.17 x 104 | nih.gov |
| Unsubstituted Coumarin | Calf Thymus DNA | Minor Groove Binding | - | nih.gov |
| Piperidine-substituted Coumarin Hybrid (C3) | - | Intercalation | - | bohrium.comresearchgate.netyildiz.edu.tr |
| Coumarin 7 | Calf Thymus DNA | Binding Constant Reported | 3.45 x 105 | researchgate.net |
These studies underscore the potential of coumarin derivatives, including this compound, to be developed as agents that target DNA.
Mechanistic Pathways of Biological Activities
Proposed Mechanisms for Enzyme Inhibition
The inhibitory activity of coumarin derivatives, including structures related to this compound, has been investigated against various enzymes. The proposed mechanisms often involve competitive or mechanism-based inhibition, targeting the active sites of these crucial proteins.
One of the primary enzymatic targets for the antibacterial activity of coumarins is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. nih.gov Aminocoumarins are known to act as competitive inhibitors of the DNA gyrase B subunit (GyrB), interfering with its ATPase activity. This action prevents the negative supercoiling of DNA, ultimately leading to bacterial cell death. nih.gov While classical aminocoumarins like novobiocin (B609625) are well-characterized inhibitors, other coumarin derivatives are also suggested to interact with this target. nih.gov
In the context of neurodegenerative diseases, coumarin analogs have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , enzymes that break down the neurotransmitter acetylcholine. nih.gov Kinetic studies on certain amino-chromenone derivatives have revealed a competitive inhibition mechanism against BChE. nih.gov Molecular docking simulations suggest that these inhibitors bind to key residues within the enzyme's active site, such as Ser198 of the catalytic triad, and the peripheral anionic site (PAS), thereby blocking substrate access. nih.gov
Furthermore, coumarins have been identified as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly those associated with tumors like hCA IX and XII. nih.govnih.gov These enzymes are zinc-dependent metalloproteinases. nih.gov The inhibition mechanism is believed to involve the coumarin scaffold binding within the enzyme's active site, with specific substitutions on the coumarin ring enhancing selectivity for different isoforms. nih.gov For instance, certain 6- and 7-substituted coumarins act as selective hCA IX inhibitors, which is a validated antitumor target. nih.gov Other enzymes, such as lipoxygenase (LOX) and dipeptidyl peptidase III (DPP III) , are also inhibited by coumarin derivatives, with the 7-hydroxy group often playing a key role in the interaction. nih.govnih.gov
| Enzyme Target | Proposed Inhibition Mechanism | Therapeutic Area | Key Findings |
| DNA Gyrase/Topoisomerase | Competitive inhibition of ATPase activity of GyrB subunit. nih.gov | Antibacterial | Prevents DNA supercoiling, leading to bacterial death. nih.gov |
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Competitive inhibition, binding to catalytic and peripheral sites. nih.gov | Neurodegenerative (e.g., Alzheimer's) | Blocks breakdown of acetylcholine. nih.gov |
| Carbonic Anhydrase (CA) IX & XII | Selective inhibition, binding to the enzyme active site. nih.govnih.gov | Anticancer | Targets tumor-associated enzymes involved in pH regulation and tumorigenesis. nih.gov |
| Lipoxygenase (LOX) | Inhibition of enzyme activity. nih.gov | Anti-inflammatory, Anticancer | Certain coumarin derivatives show potent LOX inhibition. nih.gov |
| Dipeptidyl Peptidase III (DPP III) | Inhibition, with the C7-hydroxyl group enhancing activity. nih.gov | Various | A 7-hydroxy group on the coumarin ring was found to be important for inhibitory potential. nih.gov |
Hypothesized Cellular and Molecular Targets in Antimicrobial Action
The antimicrobial effects of coumarins are attributed to their interaction with several cellular and molecular targets, leading to the disruption of essential bacterial processes.
A significant hypothesized target is the bacterial cell wall . nih.gov Studies on 7-amino-4-methylcoumarin against Mycobacterium tuberculosis have provided evidence of a cell-wall-attacking characteristic. nih.gov Fluorescence microscopy indicated that mycolic acid , a major and essential component of the mycobacterial cell envelope, might be the specific target of action. nih.gov Disruption of this protective layer compromises the structural integrity of the bacterium, leading to cell lysis.
Another key mechanism involves the inhibition of bacterial DNA helicase . nih.gov This enzyme is crucial for unwinding DNA during replication, and its inhibition halts this vital process. Certain 7-substituted coumarin derivatives have demonstrated significant anti-helicase activity, which was notably increased by a methyl substitution at the C4 position of the coumarin ring. nih.gov
Coumarins are also known to interfere with quorum sensing (QS) , a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors like biofilm formation. nih.gov By blocking QS signaling systems, coumarins can inhibit the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics. nih.govplos.org This anti-biofilm activity has been linked to the downregulation of QS-related genes such as pqsA and rhlI in Pseudomonas aeruginosa and the icaA and icaD genes in Staphylococcus aureus, which are essential for the production of the polysaccharide intercellular adhesin (PIA) that mediates cell aggregation. nih.govplos.org
| Cellular/Molecular Target | Proposed Mechanism of Action | Bacterial Species Example | Outcome |
| Cell Wall (Mycolic Acid) | Disruption of mycolic acid synthesis or integration. nih.gov | Mycobacterium tuberculosis | Compromised cell wall integrity, cell lysis. nih.gov |
| DNA Helicase | Inhibition of DNA unwinding during replication. nih.gov | General | Arrest of DNA replication and cell division. nih.gov |
| Quorum Sensing (QS) System | Blocking of cell-cell signaling pathways. nih.gov | Pseudomonas aeruginosa | Inhibition of virulence factor production and biofilm formation. nih.gov |
| Biofilm-Associated Genes (icaA, icaD) | Downregulation of gene expression. plos.org | Staphylococcus aureus | Inhibition of polysaccharide intercellular adhesin (PIA) synthesis, leading to reduced biofilm formation. plos.org |
Pathways of Action in Anticancer Research (e.g., cell proliferation, angiogenesis, apoptosis)
The anticancer properties of coumarin derivatives are multifaceted, involving the modulation of pathways that control cell proliferation, programmed cell death (apoptosis), and the formation of new blood vessels (angiogenesis).
Apoptosis Induction: A primary mechanism by which coumarins exert their anticancer effects is the induction of apoptosis. This is often achieved by modulating the expression of key regulatory proteins. Studies have shown that coumarin derivatives can alter the balance of the Bcl-2 family proteins , decreasing the expression of anti-apoptotic members like Bcl-2 and Mcl-1, while increasing the expression of pro-apoptotic members such as Bax. nih.govnih.gov This shift in balance leads to the activation of the caspase cascade , a family of proteases that execute the apoptotic program. Specifically, the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3 has been observed following treatment with coumarin compounds. nih.gov Additionally, coumarins have been shown to influence other apoptosis-related markers, including the downregulation of oncogenes like c-Myc and the upregulation of tumor suppressors like p53 . nih.gov
Cell Proliferation and Cell Cycle Arrest: Coumarins can inhibit cancer cell proliferation by causing cell cycle arrest at various phases. For instance, derivatives have been shown to induce arrest at the G2/M phase or the G1 phase of the cell cycle, preventing cancer cells from dividing and proliferating. jocpr.comnih.gov This cell cycle blockade is often a precursor to apoptosis. The inhibition of enzymes crucial for DNA replication, such as topoisomerase II , has also been identified as a mechanism for the antiproliferative activity of some coumarin derivatives. nih.gov
Angiogenesis Inhibition: Angiogenesis is critical for tumor growth and metastasis, and its inhibition is a key strategy in cancer therapy. nih.gov Coumarins and their derivatives have demonstrated significant anti-angiogenic effects. nih.goveujournal.org The proposed mechanism primarily involves the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.gov This can occur through the suppression of VEGF expression itself or by inhibiting its receptor, VEGFR-2 , which is a key mediator of endothelial cell proliferation and migration. nih.govbiorxiv.org By blocking this pathway, coumarins can prevent the formation of new blood vessels that supply nutrients and oxygen to the tumor, thereby inhibiting its growth and potential to metastasize. eujournal.orgnih.gov
| Pathway | Mechanism of Action | Key Molecular Targets | Overall Effect on Cancer Cells |
| Apoptosis | Modulation of Bcl-2 family proteins, activation of caspases. nih.govnih.gov | Bcl-2, Mcl-1, Bax, Caspase-9, Caspase-3, c-Myc, p53. nih.gov | Induction of programmed cell death. nih.govnih.gov |
| Cell Proliferation | Induction of cell cycle arrest, inhibition of DNA replication enzymes. jocpr.comnih.govnih.gov | Topoisomerase II. nih.gov | Inhibition of cancer cell growth and division. jocpr.comnih.gov |
| Angiogenesis | Inhibition of VEGF signaling pathway. nih.govbiorxiv.org | VEGF, VEGFR-2. nih.govbiorxiv.org | Prevention of new blood vessel formation, leading to suppressed tumor growth and metastasis. nih.gov |
Advanced Research Applications of 7 Amino 4,6 Dimethyl 2h Chromen 2 One Derivatives
Development of Fluorescent Probes
The inherent fluorescence of the coumarin (B35378) scaffold forms the basis for the development of a wide array of fluorescent probes. These probes are designed to respond to specific environmental changes or the presence of particular analytes, leading to a detectable change in their fluorescence properties.
Probing Heterogeneous Microenvironments (e.g., Micelles, Polymers, Host-Guest Systems)
The sensitivity of the fluorescence of many coumarin derivatives to the polarity of their microenvironment makes them excellent candidates for probing heterogeneous systems. While direct studies on 7-Amino-4,6-dimethyl-2H-chromen-2-one are not available, related research on other fluorescent dyes demonstrates the principles of this application. For instance, polymeric micelles have been utilized to encapsulate fluorescent probes for imaging and drug delivery. These micelles can create a hydrophobic core within an aqueous environment, and the fluorescence characteristics of an embedded probe can provide information about the integrity and internal environment of the micelle.
In a study involving polymeric micelles for photodynamic therapy and drug delivery, the encapsulation of a photosensitizer and a chemotherapeutic drug was demonstrated. The release of the drug was triggered by the generation of reactive oxygen species under light irradiation. While not using a coumarin derivative, this research highlights the utility of micelles in creating controlled microenvironments for therapeutic and diagnostic agents. Similarly, star-shaped polymers have been designed to form micelles that can carry and release therapeutic agents in response to specific stimuli within a tumor microenvironment.
The fluorescence of this compound would be expected to exhibit changes in intensity and emission wavelength when transitioning from a polar aqueous phase to the non-polar interior of a micelle or a polymer matrix. This solvatochromic behavior could be harnessed to study the formation, stability, and drug-loading capacity of such systems.
pH-Sensitive Fluorescent Sensors
Coumarin derivatives are frequently employed in the design of pH-sensitive fluorescent sensors. The amino group at the 7-position of the coumarin ring can be protonated or deprotonated depending on the pH of the surrounding medium, which in turn affects the intramolecular charge transfer (ICT) process and alters the fluorescence emission.
Although specific data for this compound is not available, studies on other amino-functionalized chromophores illustrate this principle. For example, highly sensitive water-soluble fluorescent pH sensors have been developed using the 7-amino-1-methylquinolinium chromophore. These sensors exhibit significant changes in fluorescence in response to pH variations. Another approach involves the use of amino-functionalized metal-organic frameworks (MOFs) which show pH-dependent fluorescence intensity in aqueous environments.
It is anticipated that a derivative of this compound, functionalized with a suitable receptor, would exhibit ratiometric or intensity-based changes in fluorescence in response to pH changes, making it a viable candidate for developing novel pH sensors for biological and environmental applications.
Selective Detection and Sensing of Metal Ions (e.g., Cu²⁺ and Fe³⁺)
The development of chemosensors for the selective detection of metal ions is a critical area of research due to the significant roles these ions play in biological and environmental systems. Coumarin derivatives have been successfully modified to act as selective fluorescent probes for various metal ions.
Research has demonstrated that 7-amino-4-methylcoumarin (B1665955) (AMC) can be utilized in a ratiometric sensing platform for the detection of Cu²⁺ ions. researchgate.net In one such system, the presence of Cu²⁺ leads to the catalytic oxidation of a substrate, which then quenches the fluorescence of AMC while simultaneously producing a new emissive species, allowing for ratiometric detection. researchgate.net The detection limit for Cu²⁺ using this method was reported to be as low as 0.059 µM. researchgate.net
Similarly, other coumarin derivatives have been designed to selectively detect Fe³⁺ ions. For instance, a furo[3,2-c]coumarin derivative was shown to exhibit a "turn-off" fluorescence response upon binding to Fe³⁺ with a detection limit of 1.93 µM. nih.gov Another Schiff base containing a coumarin moiety demonstrated a "turn-on" fluorescence response for the detection of Al³⁺, Cr³⁺, and Fe³⁺ ions. researchgate.net
Given these precedents, it is highly probable that derivatives of this compound could be synthesized to act as selective fluorescent chemosensors for Cu²⁺, Fe³⁺, and other metal ions. The methyl groups on the coumarin ring may influence the binding affinity and selectivity towards specific metal ions.
| Metal Ion | Sensing Strategy | Coumarin Derivative | Detection Limit |
| Cu²⁺ | Ratiometric (FRET) | 7-amino-4-methylcoumarin | 0.059 µM researchgate.net |
| Fe³⁺ | Turn-off | Furo[3,2-c]coumarin derivative | 1.93 µM nih.gov |
| Al³⁺, Cr³⁺, Fe³⁺ | Turn-on | Schiff base of coumarin | 0.79 nM (Al³⁺), 1.15 µM (Cr³⁺), 1.28 µM (Fe³⁺) researchgate.net |
Application in Drug Delivery Systems
Coumarin derivatives are being explored for their potential in drug delivery systems, often leveraging their fluorescent properties for tracking and their chemical structure for conjugation with therapeutic agents. While there are no specific reports on the use of this compound in this context, related research provides a strong basis for its potential.
For example, a study on a 4-(Phenylselanyl)-2H-chromen-2-one derivative loaded into polymeric nanocapsules demonstrated a promising approach for pain management. nih.gov The encapsulation of the drug within nanocarriers can enhance its solubility, stability, and targeted delivery. nih.gov
The amino group of this compound provides a convenient handle for covalent attachment to polymers, nanoparticles, or drug molecules. This would allow for the creation of fluorescently tagged drug delivery systems, enabling the visualization of their biodistribution and cellular uptake.
Bioimaging Applications
The bright fluorescence and photostability of many coumarin derivatives make them valuable tools for bioimaging.
Cellular Imaging Studies
7-amino-4-methylcoumarin (AMC) has been successfully used in histological and pathological analysis. An aqueous solution of AMC exhibits strong fluorescence under UV light and can be used as a substitute for Schiff reagent to visualize aldehydes in tissue sections. nih.gov This method has been shown to be compatible with standard hematoxylin (B73222) and eosin (B541160) (H&E) staining, allowing for both conventional and fluorescence imaging on the same tissue sample. nih.gov
Furthermore, coumarin-based chemosensors have been employed for the intracellular detection of metal ions. A coumarin-based Schiff base probe was successfully used for the dual sensing of Cu²⁺ and Zn²⁺ ions in living cells, demonstrating the utility of these compounds in studying cellular metal ion homeostasis. rsc.org
Given the structural similarity, this compound is expected to possess favorable properties for cellular imaging. Its fluorescence would likely allow for the staining of specific cellular compartments or the tracking of biomolecules to which it is conjugated. The methyl groups might enhance its lipophilicity, potentially facilitating its entry into cells and influencing its subcellular localization.
Enzyme Inhibitor Research
The coumarin nucleus serves as a privileged scaffold in the design of various enzyme inhibitors, targeting enzymes implicated in neurodegenerative diseases and metabolic disorders. frontiersin.org
Derivatives of the coumarin scaffold are recognized as potent inhibitors of Acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. bohrium.comchim.it The loss of cholinergic transmission, driven by AChE-mediated hydrolysis of acetylcholine, is a key hallmark of the disease. acs.orgmdpi.com Research has focused on developing coumarin-based AChE inhibitors that can bind to multiple sites on the enzyme. chim.itrsc.org
Several synthesized coumarin derivatives have demonstrated significant AChE inhibitory activity, with some showing potency comparable to the standard drug donepezil. rsc.org Kinetic studies reveal that many of these compounds act as mixed-type or noncompetitive inhibitors, suggesting they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. chim.itfrontiersin.org This dual-binding capability is a desirable feature for effective AChE inhibition. rsc.orgnih.gov In vivo evaluations have confirmed that certain coumarin derivatives can produce significant memory improvements in scopolamine-induced amnesia models in mice. chim.it
| Compound | AChE Inhibitory Activity (IC50 in µM) | Reference |
|---|---|---|
| 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one (15a) | 2.42 | rsc.org |
| 7-[3-(chlorobenzyl)oxy]-3,4,-dimethylcoumarin (8) | 3.40 (Ki value) | frontiersin.org |
| Donepezil (Reference) | 1.82 | rsc.org |
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the oxidative deamination of neurotransmitters and are significant targets in the treatment of neurodegenerative and depressive disorders. bohrium.comnih.govrsc.org The coumarin scaffold has proven ideal for developing reversible and selective MAO inhibitors. bohrium.comnih.gov Altered levels of biogenic amines caused by MAO are strongly correlated with conditions like Parkinson's and Alzheimer's diseases. nih.gov
Structure-activity relationship (SAR) studies have been crucial in guiding the design of these inhibitors. nih.govnih.gov Research indicates that the position of substituents on the coumarin ring significantly influences MAO inhibitory activity and selectivity between the MAO-A and MAO-B isoforms. nih.govnih.gov For example, a 3-phenyl substitution on the coumarin ring tends to enhance MAO-B inhibition, while a 4-phenyl substitution is more effective for MAO-A inhibition. nih.govnih.gov Several coumarin derivatives have been identified as potent MAO inhibitors, with some exhibiting IC₅₀ values in the low micromolar to nanomolar range. nih.gov
| Compound | MAO-A Inhibitory Activity (IC50 in µM) | MAO-B Inhibitory Activity (IC50 in µM) | Reference |
|---|---|---|---|
| 3,7-dihydroxycoumarin | > 100 | > 100 | |
| 6,7-dihydroxycoumarin | 0.033 | 0.012 | |
| 7-[(4-{[benzyl(methyl)amino]methyl}benzyl)oxy]-4-(hydroxymethyl)-2H-chromen-2-one (1) | Not Determined | 4.5 (Ki value) | nih.gov |
Dipeptidyl peptidase-IV (DPP-IV) is a well-established target for managing type 2 diabetes mellitus (T2DM) due to its role in inactivating incretin (B1656795) hormones like GLP-1. Inhibition of DPP-IV prolongs the action of these hormones, leading to improved glucose control with minimal side effects. The coumarin scaffold has been explored for the development of novel DPP-IV inhibitors. acs.org
Researchers have synthesized and evaluated various aminocoumarin and coumarin-sulfonamide derivatives for DPP-IV inhibition. acs.org While some initial 3-aminocoumarin (B156225) and 7-amino-4-methylcoumarin derivatives showed moderate inhibition, further modifications have led to more potent compounds. For instance, certain coumarin-based sulfonamides demonstrated significant DPP-IV inhibition with IC₅₀ values in the micromolar range. One study identified a potent 3-aminocoumarin derivative with an IC₅₀ value of 3.16 µM. Another investigation, starting from the natural product isodaphnetin, rationally designed novel 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives that exhibited highly potent DPP-IV inhibition, with IC₅₀ values around 2.0 nM.
| Compound Class/Derivative | DPP-IV Inhibitory Activity (IC50) | Reference |
|---|---|---|
| 3-aminocoumarin derivative | 3.16 ± 1.28 µM | |
| Coumarin-based sulphonamide (6j) | 10.14 µM | |
| 3-benzoyl-7-hydroxy-2H-chromen-2-one (12) | 1.10 μM (against hDPP III) | |
| 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivative (22a) | ~2.0 nM | |
| Sitagliptin (Reference) | 0.018 µM |
Antimicrobial Research
The structural versatility of coumarins has made them a focus of research for developing new antimicrobial agents to combat drug-resistant pathogens.
Coumarin derivatives have demonstrated notable activity against a range of pathogenic bacteria.
Mycobacterium tuberculosis : Several studies have explored coumarin derivatives as potential anti-tubercular agents. A series of 7-O-alkoxy-4-methylumbelliferone derivatives were evaluated against M. tuberculosis H37Rv. The results indicated that derivatives with longer alkyl chains (nonyl and decyl) displayed the most promising inhibitory activity, with a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL. Another study on coumarin-based thiazole (B1198619) derivatives identified a compound with an MIC of 62.5 µg/mL against M. tuberculosis.
Escherichia coli : Chromene and coumarin derivatives have been tested against the Gram-negative bacterium E. coli. In one study, metal complexes of a 2-amino-4-chlorobenzen-chromene ligand showed antibacterial activity, with a minimal inhibitory concentration (MIC) against E. coli of 16 µg/ml for the cobalt complex. Other coumarin-thiazole hybrids showed moderate activity against E. coli at concentrations of 100 µg/mL.
Staphylococcus aureus : The antibacterial effects of coumarins against the Gram-positive bacterium S. aureus are well-documented. One of the key virulence factors of S. aureus is its ability to form biofilms, which contributes to antibiotic resistance. Certain coumarin derivatives have shown potent antibiofilm activity at concentrations between 25–100 μg/mL, with minimal inhibition of bacterial growth, suggesting they act as specific biofilm inhibitors. Other studies have identified hydroxy-3-arylcoumarins with significant antibacterial potential against S. aureus, including methicillin-resistant S. aureus (MRSA), with MIC values as low as 11 µg/mL.
| Compound Class/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 7-O-decyloxy-4-methylumbelliferone | M. tuberculosis H37Rv | 3.13 | |
| Coumarin-thiazole derivative (3d) | M. tuberculosis | 62.5 | |
| Cobalt complex of 2-amino-4-chlorobenzen-chromene | E. coli | 16 | |
| Coumarin-thiazole derivative (3a) | E. coli | 100 | |
| Hydroxy-3-arylcoumarin (8) | S. aureus | 11 | |
| Coumarin derivative (3) | S. aureus (Biofilm) | 25 (MBIC) |
Studies on Antifungal Properties (e.g., Candida albicans)
Coumarin derivatives have demonstrated notable antifungal activity, particularly against opportunistic pathogens like Candida albicans. frontiersin.org Research indicates that these compounds can inhibit fungal growth and viability. frontiersin.org A study highlighted that new coumarin derivatives were synthesized and tested for their antifungal activity against Candida albicans, with some showing promising results. iscientific.org The mechanism of action is believed to involve the disruption of the fungal cell's structural integrity. For instance, some coumarins have been shown to alter the cell membrane and cell wall of C. albicans. frontiersin.org
The lipophilicity of coumarin derivatives is considered a crucial factor in their antifungal efficacy, as it facilitates the penetration of the fungal cell's lipid membrane, thereby inhibiting microbial proliferation. nih.gov While the precise biochemical pathways are still under investigation, it is understood that the mode of action can involve various cellular targets. nih.gov Some derivatives have shown better anti-Candida activity than the standard antifungal drug fluconazole. researchgate.net
Synergy Studies with Established Antimicrobial Agents
The combination of coumarin derivatives with existing antimicrobial drugs is an area of active research aimed at combating drug resistance and enhancing therapeutic efficacy. nih.gov Synergistic drug combinations can reduce the required dosage of individual drugs, potentially lowering toxicity and increasing effectiveness. nih.gov Studies have explored the synergistic effects of coumarins with conventional antifungals like fluconazole. For example, the natural coumarin scopoletin, when used in conjunction with fluconazole, was found to inhibit efflux pumps at the plasma membrane of C. tropicalis. nih.gov This is significant because the overexpression of these pumps is a common mechanism of fungal drug resistance. nih.gov
Research has shown that combining azoles with other agents can overcome resistance and expand their spectrum of activity. semanticscholar.org The strategy of combining antifungals with anti-virulence agents is seen as a pragmatic approach to reduce the development of drug resistance and repurpose known antifungal drugs. nih.gov This multi-target strategy can slow the development of drug resistance and provide more potent control over fungal infections. nih.gov
Anticancer Research Applications
Coumarin and its derivatives have emerged as a promising class of compounds in anticancer research, exhibiting a range of activities against various cancer cell lines. nih.govmdpi.comfrontiersin.org
In Vitro Cytotoxicity and Growth Inhibition Studies against Various Cancer Cell Lines
A multitude of in vitro studies have demonstrated the cytotoxic and growth-inhibitory effects of coumarin derivatives across a spectrum of human cancer cell lines. For instance, various synthesized coumarin hybrids have shown significant antiproliferative activity against lung (A549), oral epidermoid (KB), cervical (HeLa), and breast (MCF-7) cancer cells, while exhibiting lower toxicity towards normal human cells. nih.gov
Specific derivatives have shown remarkable potency. A series of coumarin–aminothiazole hybrids were effective against colon cancer cell lines HCT-116 and HT-29 with IC50 values in the sub-micromolar range. nih.gov Similarly, certain pyrazolo[1,5-a]pyrimidine (B1248293) and thiazole derivatives of coumarin displayed promising antitumor activity against liver carcinoma cells (HEPG2-1), with IC50 values as low as 2.70 µM. capes.gov.br The table below summarizes the cytotoxic activity of selected coumarin derivatives against various cancer cell lines.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin-Acrolein Hybrid (6e) | A549 (Lung) | Not specified, but potent | nih.gov |
| Coumarin-Acrolein Hybrid (6e) | KB (Oral) | Not specified, but potent | nih.gov |
| Coumarin–Aminothiazole (52d) | HT-29 (Colon) | 0.25 ± 0.004 | nih.gov |
| Coumarin–Aminothiazole (52d) | HCT-116 (Colon) | 0.26 ± 0.016 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine (7c) | HEPG2-1 (Liver) | 2.70 ± 0.28 | capes.gov.br |
| Thiazole (23g) | HEPG2-1 (Liver) | 3.50 ± 0.23 | capes.gov.br |
| 1,3,4-Thiadiazole (18a) | HEPG2-1 (Liver) | 4.90 ± 0.69 | capes.gov.br |
Exploration of Anticancer Mechanisms (e.g., Cell Proliferation, Angiogenesis, Apoptosis Pathways)
The anticancer effects of coumarin derivatives are attributed to their ability to modulate multiple key cellular processes involved in tumor growth and progression. nih.govfrontiersin.org
Inhibition of Cell Proliferation and Cycle: Coumarins can halt the uncontrolled division of cancer cells by inducing cell cycle arrest at specific phases, such as the G2/M phase. nih.govjocpr.com For example, 7-hydroxycoumarin has been shown to reduce the rate of cell division in stomach cancer cell lines. researchgate.net
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis, in cancer cells. nih.gov This is often achieved through the modulation of key proteins in the apoptotic pathway. For instance, some derivatives up-regulate the expression of pro-apoptotic proteins like caspases (caspase-3 and -9) and Bax, while down-regulating anti-apoptotic proteins like Bcl-2. researchgate.netnih.gov Certain coumarin-acrolein hybrids have been found to induce mitochondria-dependent apoptosis via the PI3K/AKT-mediated Bcl-2 signaling pathway. nih.gov
Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. Coumarins have been shown to inhibit this process by modulating signaling pathways like the Vascular Endothelial Growth Factor (VEGF) pathway. nih.govdntb.gov.ua Isopentenyloxycoumarins, for example, have been found to inhibit angiogenesis by reducing the levels of the chemokine CCL2. nih.gov
Inhibition of Metastasis: Coumarin derivatives can also suppress the migration and invasion of cancer cells, which are critical steps in metastasis. nih.gov
Antioxidant Activity Research
Derivatives of coumarin are recognized for their antioxidant properties, which involve the scavenging of free radicals and the modulation of oxidative stress. nih.govnih.govsrce.hr The presence of hydroxyl groups on the coumarin structure is often linked to its antioxidant capacity, as these groups can donate a hydrogen atom to neutralize free radicals. srce.hr
Studies using the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay have confirmed the antioxidant potential of various coumarin derivatives. iscientific.orgnih.govsrce.hr For example, a series of (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid derivatives were synthesized and evaluated, with compounds bearing dihydroxyphenyl rings showing the best DPPH scavenging activity. srce.hr Even non-phenolic derivatives, such as certain 7-dialkyl-aminocoumarins, have demonstrated significant antioxidant properties. nih.gov
The antioxidant activity can be influenced by the type and position of substituents on the coumarin ring. nih.gov Modifications at the C-3 and C-4 positions can alter the reactivity of the compounds towards different types of free radicals, suggesting that targeted structural changes could lead to the design of more effective antioxidants. nih.gov
Free Radical Scavenging Assays (e.g., DPPH)
The antioxidant capacity of coumarin derivatives is a field of intense study. The ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) is a key feature of many antioxidants. This activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, where the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically. nih.govmdpi.com
Research on a variety of coumarin derivatives has shown a wide range of activities. Some 7,8-dihydroxycoumarins exhibit significant DPPH scavenging activity, sometimes greater than the standard antioxidant Trolox. nih.gov In contrast, other derivatives show only moderate or low activity. nih.govresearchgate.net This highlights the chemical diversity and the structure-activity relationship that governs the antioxidant potential within the coumarin class. Fused oxazolocoumarins, for example, were reported to have very low anti-lipid peroxidation activity and no significant interaction with DPPH radicals. mdpi.com
Table 1: Antioxidant Activity of Various Coumarin Derivatives (Illustrative Examples)
This table presents data for related coumarin compounds to illustrate structure-activity relationships, as specific data for this compound was not found.
| Compound/Derivative Class | Assay | Finding | Reference |
|---|---|---|---|
| 7,8-dihydroxycoumarin derivatives | DPPH | Significant scavenging activity (EC₅₀ < 94.85 μM), comparable to or higher than Trolox. | nih.gov |
| 5,7-dihydroxy-substituted coumarin | DPPH | Very low activity (EC₅₀ = 6604.92 μM). | nih.gov |
| 4-methyl-7-alkynyl coumarin derivatives | DPPH | Addition of 4-aminophenyl or 4-hydroxyphenyl moieties yields significant scavenging activity. | mdpi.com |
| Fused Oxazolocoumarins | DPPH | No significant interaction with DPPH radical at 100 µM. | mdpi.com |
Metal Ion Chelation Studies
The ability of coumarin derivatives to chelate metal ions is another significant area of research, particularly in the context of neurodegenerative diseases where metal dyshomeostasis is a contributing factor. nih.gov Metal chelators can bind to transition metal ions like copper (Cu²⁺) and iron (Fe²⁺), preventing them from participating in harmful redox reactions that generate free radicals. nih.gov
The chelation capacity of coumarins is highly structure-dependent. Studies have shown that compounds with ortho-dihydroxy groups, such as 6,7-dihydroxycoumarins and 7,8-dihydroxycoumarins, are effective Cu²⁺ chelators. nih.gov The stoichiometry of the resulting metal complex can vary depending on pH and concentration, with ratios of 1:1 or 2:1 (ligand:metal) being observed. nih.gov In contrast, coumarins with a 1,3-arrangement of hydroxyl groups or without these specific moieties are generally poor chelators. nih.gov
While no specific metal chelation studies were found for this compound, research on related compounds provides valuable information. For example, some 4-hydroxycoumarin (B602359) derivatives have been investigated as potential metal-chelating agents. nih.gov It has also been noted that 7-amino-4-methylcoumarin is utilized in the detection of copper ions, which suggests an interaction between the compound and the metal ion. medchemexpress.com However, detailed studies characterizing the chelation properties (e.g., stability constants, stoichiometry) for simple aminocoumarins are less common in the literature compared to their hydroxy-substituted counterparts.
Bioconjugation and Chemical Biology Tools
The strong fluorescence and reactive nature of the amino group make 7-aminocoumarin (B16596) derivatives excellent scaffolds for developing chemical biology tools. They can be covalently attached to biomolecules, serving as reporters for imaging or activity assays.
RNA Post-Synthetic Derivatization Strategies
Based on a thorough review of the scientific literature, there are no available research findings on the use of this compound or its closely related derivatives for RNA post-synthetic derivatization strategies. This remains a potential area for future investigation.
Integration into Complex Biomolecular Constructs
Derivatives of 7-aminocoumarin are widely used as fluorescent labels for integration into larger biomolecular systems. The core structure, often functionalized to facilitate conjugation, can be attached to proteins, polymers, and other biological carriers.
A prominent example is the use of 7-amino-4-methylcoumarin (AMC) in enzyme assays. Substrates are designed by linking a peptide or another recognition motif to the amino group of AMC via an amide bond. When the enzyme cleaves this bond, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored to quantify enzyme activity. googleapis.com For instance, 7-amino-4-methylcoumarin-casein has been used as a substrate to measure the activity of proteolytic enzymes. googleapis.com
Furthermore, derivatives such as 7-amino-4-methylcoumarin-3-acetic acid have been activated (e.g., as an N-hydroxysuccinimide ester) and used to label antibodies and other proteins for fluorescence microscopy. googleapis.com In other applications, 7-amino coumarin-based phototriggers have been conjugated to biocompatible polymers like PEG and proteins such as bovine serum albumin (BSA), demonstrating their utility in creating sophisticated photo-regulated delivery systems. rsc.org These studies underscore the versatility of the 7-aminocoumarin scaffold as a fluorescent reporter that can be incorporated into complex biological constructs for a wide range of applications in chemical biology. googleapis.comrsc.org
Conclusion and Future Research Directions
Synthesis of Key Research Advancements on 7-Amino-4,6-dimethyl-2H-chromen-2-one and its Derivatives
Research into 7-aminocoumarin (B16596) derivatives has yielded significant advancements in both their synthesis and application. While studies focusing specifically on the this compound isomer are limited, a wealth of knowledge can be extrapolated from closely related analogues.
Synthetic Methodologies: The construction of the 7-aminocoumarin core has evolved beyond traditional condensation reactions like the Pechmann synthesis, which often require harsh conditions. nih.gov Modern strategies offer milder and more versatile routes. For instance, a transition-metal-free method has been developed to synthesize N-substituted 7-aminocoumarins from readily available 7-hydroxycoumarins via an O → N Smiles rearrangement. nih.govacs.org Another established route involves the nitration of a coumarin (B35378) precursor followed by reduction to the corresponding amine, a method successfully used to prepare the closely related 8-amino-4,7-dimethyl-2H-chromen-2-one. iscientific.org More recently, palladium-catalyzed methods like the Buchwald–Hartwig cross-coupling have been employed to efficiently convert 7-hydroxy substituents to 7-amino groups, providing a novel and efficient synthetic pathway. nih.gov
Biological and Photophysical Applications: The 7-amino group is crucial for the compound's utility, serving as both a key pharmacophore and a modulator of its fluorescent properties. Compared to their 7-hydroxy counterparts, 7-aminocoumarins exhibit desirable characteristics such as red-shifted spectral properties, a wider effective pH range, and enhanced photostability. nih.govacs.org These attributes have led to their widespread use as fluorescent probes and labels in enzymology and cell imaging. sigmaaldrich.comgeorganics.skthermofisher.com For example, 7-Amino-4-methylcoumarin (B1665955) (AMC), a close structural analogue, is a widely used fluorochrome for developing substrates to assay protease activity. sigmaaldrich.comgeorganics.skhellobio.com
Furthermore, the biological activities of 7-aminocoumarin derivatives are a major focus of research. Studies have demonstrated their potential across various therapeutic areas, as summarized in the table below. A notable example is 7-Amino-4-methylcoumarin, which has shown potent antitubercular activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with a minimal inhibitory concentration (MIC) of 1 mg/L. nih.govresearchgate.net This research suggests a cell-wall-attacking mechanism of action. nih.govresearchgate.net Additionally, various N-substituted 7-amino-4-methyl-2H-chromen-2-ones have been synthesized and shown to possess weak antibacterial activity. researchgate.net The design of 7-aminocoumarin derivatives as inhibitors for specific enzymes, such as falcipain-3 for antimalarial therapy, has also been explored. nih.gov
| Derivative Class | Biological Activity/Application | Key Findings | Reference |
|---|---|---|---|
| 7-Amino-4-methylcoumarin | Antitubercular | MIC of 1 mg/L against M. tuberculosis (H37Rv and MDR strains). Proposed cell wall target. | nih.govresearchgate.net |
| N-Substituted 7-amino-4-methylcoumarins | Antibacterial | Synthesized derivatives showed weak activity against E. coli and R. radiobacter. | researchgate.net |
| 7-Aminocoumarin Peptides | Enzyme Inhibition (Antimalarial) | Designed as inhibitors of falcipain-3, a validated antimalarial target. | nih.gov |
| General 7-Aminocoumarins | Fluorescent Probes | Used as fluorogenic substrates for enzymes like proteases and for labeling proteins in living cells. | nih.govsigmaaldrich.com |
| 8-Amino-4,7-dimethylcoumarin | Antioxidant | Showed antioxidant activity in DPPH radical scavenging assays. | chemmethod.com |
Identification of Unexplored Research Avenues and Knowledge Gaps
Despite the broad interest in 7-aminocoumarins, significant knowledge gaps exist for the specific this compound molecule. The primary gap is the near-complete absence of dedicated studies on its synthesis, photophysical characterization, and biological evaluation.
Key unexplored areas include:
Specific Biological Profile: While related compounds show promise as antitubercular and antimicrobial agents, the activity of this compound against these or other pathogens has not been reported. Its potential as an inhibitor for specific enzymes (e.g., kinases, cholinesterases, carbonic anhydrases) remains uninvestigated.
Detailed Photophysical Characterization: The precise fluorescence quantum yield, solvent-dependent (solvatochromic) effects, and two-photon absorption cross-section of this specific isomer are unknown. researchgate.netmdpi.com Such data are critical for assessing its suitability as a specialized fluorescent probe or a material for nonlinear optics. mdpi.com
Mechanism of Action: For activities observed in closely related molecules, such as the antitubercular effect of 7-amino-4-methylcoumarin, the exact molecular target and mechanism are not fully elucidated. nih.govresearchgate.net Further investigation is needed to confirm and detail these pathways.
Structure-Activity Relationship (SAR): The influence of the C-6 methyl group on the biological activity and photophysical properties, in comparison to the well-studied 7-amino-4-methylcoumarin, is a significant unknown. A systematic SAR study is lacking.
Potential for Novel Derivative Design and Application Expansion
The this compound scaffold is a promising starting point for the design of novel derivatives with enhanced or entirely new functionalities. The 7-amino group is a particularly attractive site for chemical modification.
Derivative Design Strategies:
N-Substitution: The primary amino group can be readily acylated, alkylated, or arylated to produce a diverse library of secondary and tertiary amines. researchgate.net This can be used to attach other pharmacologically active moieties, creating hybrid molecules with potentially synergistic effects. For example, linking with azole or azine heterocycles has been explored for antimicrobial activity. researchgate.net
Peptide and Amino Acid Conjugation: Coupling amino acids or peptides to the 7-amino group can create novel enzyme substrates or targeted inhibitors. nih.govactascientific.com This approach could be used to design probes for specific proteases or to develop targeted therapeutics, for instance, in cancer or infectious diseases.
Modification of the Pyranone Ring: While the 7-amino group is a primary focus, substitutions at the C-3 and C-4 positions can also profoundly influence the molecule's electronic properties and biological activity. Introducing electron-withdrawing groups (e.g., trifluoromethyl) at C-4 is known to enhance intramolecular charge transfer (ICT), which can shift fluorescence and alter nonlinear optical properties. mdpi.com
Expansion of Applications:
Therapeutics: Building on the antitubercular activity of its close analogue, derivatives of this compound could be optimized to develop more potent anti-mycobacterial agents. nih.gov Furthermore, its scaffold can be used as a template for designing inhibitors against other therapeutic targets, including kinases, proteases involved in malaria, and neuronal enzymes. nih.govnih.gov
Fluorescent Sensing and Imaging: By attaching specific recognition moieties to the 7-amino group, novel chemosensors for detecting metal ions (e.g., Cu²⁺) or biologically relevant small molecules can be developed. nih.gov Its core structure could also be incorporated into probes for super-resolution microscopy or for imaging in specific cellular compartments like acidic organelles, where its pH-insensitive fluorescence would be an advantage. nih.gov
Materials Science: The strong ICT character inherent in many 7-aminocoumarins makes them candidates for applications in nonlinear optics, such as optical limiting or as components in dye-sensitized solar cells. mdpi.comncsu.edu
| Derivative Design Strategy | Potential Application | Rationale |
|---|---|---|
| Acylation of 7-amino group with bioactive acids | Enhanced Antimicrobial/Anticancer Agents | Creation of hybrid molecules with dual-action or synergistic effects. |
| Conjugation with specific peptide sequences | Targeted Enzyme Probes/Inhibitors | Design of fluorogenic substrates for specific proteases for diagnostic assays. |
| Introduction of electron-withdrawing groups at C-4 | Nonlinear Optics / Advanced Dyes | Tuning of photophysical properties (e.g., Stokes shift, emission wavelength) for materials science applications. |
| Attachment of chelating groups (e.g., pyridyl, imidazole) | Fluorescent Metal Ion Sensors | Selective detection of environmentally or biologically important metal ions through fluorescence quenching or enhancement. |
Interdisciplinary Research Prospects and Translational Relevance
The future of research on this compound lies at the intersection of several scientific disciplines.
Medicinal Chemistry and Pharmacology: The potential for developing new therapeutic agents requires collaboration between synthetic chemists to create derivative libraries and pharmacologists to evaluate their efficacy and mechanism of action in relevant disease models. The translational goal is the identification of lead compounds for preclinical development as, for example, new antibiotics or antimalarials. nih.gov
Biochemistry and Cell Biology: The development of novel fluorescent probes based on this scaffold will provide powerful tools for biochemists studying enzyme kinetics and for cell biologists visualizing cellular processes and protein trafficking in real-time. nih.govsigmaaldrich.com The pH stability of the 7-aminocoumarin core is particularly relevant for studying processes within acidic organelles. nih.gov
Materials Science and Photonics: The unique photophysical properties of these compounds can be harnessed by materials scientists to create new smart materials, organic light-emitting diodes (OLEDs), and components for optical devices. mdpi.com This requires expertise in photophysics, computational chemistry, and materials engineering to design molecules with optimized properties.
Analytical Chemistry: The development of sensitive and selective fluorescent sensors has direct translational relevance in environmental monitoring (e.g., detecting heavy metals in water) and clinical diagnostics (e.g., creating assays for disease biomarkers). nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Amino-4,6-dimethyl-2H-chromen-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. Substituted amino groups are introduced via nitration followed by reduction. Key parameters include temperature control (80–120°C) and acid catalysts (H₂SO₄ or HCl). Yield optimization requires stoichiometric balancing of reactants and inert atmospheres to prevent oxidation. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and purity. Mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3400 cm⁻¹). X-ray crystallography resolves crystal packing and hydrogen-bonding networks, requiring high-purity single crystals grown via slow evaporation from ethanol/water mixtures .
Q. What are the primary applications of this compound in enzymatic or fluorescence-based assays?
- Methodological Answer : The coumarin core enables fluorescence properties (λₑₓ ~360 nm, λₑₘ ~450 nm), making it useful as a fluorogenic substrate for hydrolytic enzymes (e.g., esterases, proteases). Experimental design involves monitoring fluorescence intensity changes under controlled pH and temperature. Calibration curves using known enzyme concentrations ensure quantitative analysis .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or crystallographic disorder. Validate computational models (DFT, Hartree-Fock) using solvent correction parameters. Compare experimental data with multiple solvents (DMSO-d₆, CDCl₃). For crystallographic ambiguity, refine structures using SHELXL with high-resolution data and anisotropic displacement parameters .
Q. What strategies optimize hydrogen-bonding interactions in co-crystals of this compound?
- Methodological Answer : Graph-set analysis (R²₂(8), R²₁(6) motifs) guides co-former selection (e.g., carboxylic acids). Solvent-free grinding or slow evaporation from polar solvents (DMF, acetone) promotes directional H-bonding. X-ray diffraction and Hirshfeld surface analysis quantify interaction robustness. Thermodynamic stability is assessed via DSC/TGA .
Q. How do substituent modifications (e.g., methylation, halogenation) impact the compound’s photophysical and bioactivity profiles?
- Methodological Answer : Introduce substituents via electrophilic substitution or cross-coupling (Suzuki, Buchwald-Hartwig). UV-Vis spectroscopy and fluorescence quantum yield measurements track Stokes shifts. Bioactivity is tested via enzyme inhibition assays (IC₅₀ determination) and molecular docking (AutoDock Vina). Structure-activity relationships (SAR) are modeled using multivariate regression .
Q. What statistical approaches address batch-to-batch variability in synthesis or biological assay reproducibility?
- Methodological Answer : Implement Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time). Use ANOVA to assess variability sources. For biological assays, apply Bland-Altman plots or intraclass correlation coefficients (ICC) to validate consistency. Open-data practices (FAIR principles) ensure transparency in reporting discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
